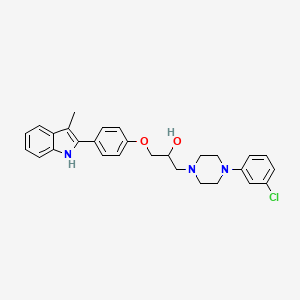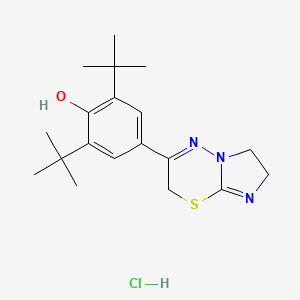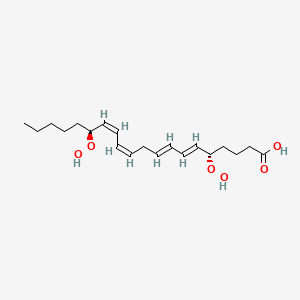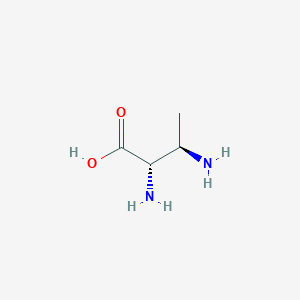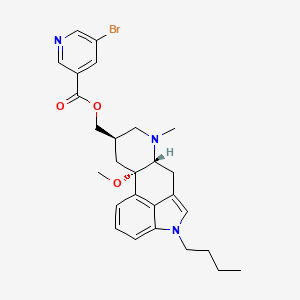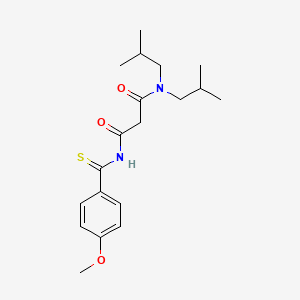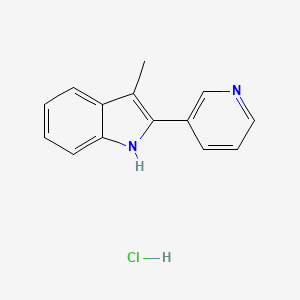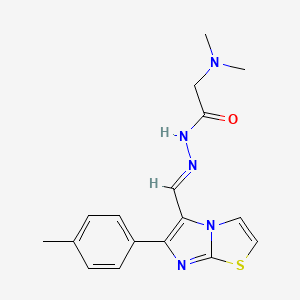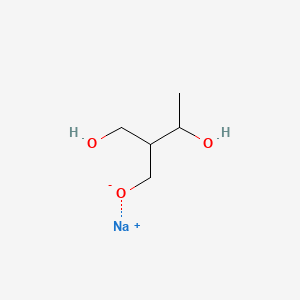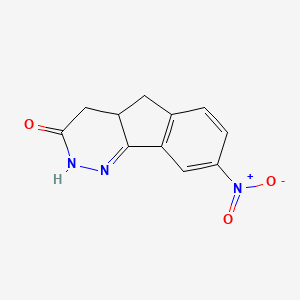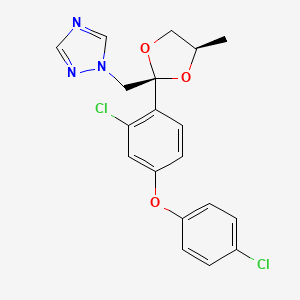
(2S,4R)-Difenoconazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-Difenoconazole is a stereoisomer of difenoconazole, a broad-spectrum fungicide belonging to the triazole class. It is widely used in agriculture to protect crops from fungal diseases by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-Difenoconazole involves several steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
化学反応の分析
Types of Reactions
(2S,4R)-Difenoconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced triazole compounds, and substituted aromatic rings. These products can have different biological activities and properties compared to the parent compound .
科学的研究の応用
(2S,4R)-Difenoconazole has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the stereochemistry and reactivity of triazole fungicides.
Biology: The compound is used to investigate the mechanisms of fungal resistance and the development of new antifungal agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for fungal infections in humans.
Industry: It is used in the formulation of agricultural products to enhance crop protection and yield
作用機序
The mechanism of action of (2S,4R)-Difenoconazole involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity and function of the fungal cell membrane, leading to cell death .
類似化合物との比較
Similar Compounds
Ketoconazole: Another triazole antifungal agent with a similar mechanism of action.
Fluconazole: A triazole antifungal used to treat systemic fungal infections.
Itraconazole: A broad-spectrum triazole antifungal used in both agriculture and medicine
Uniqueness
(2S,4R)-Difenoconazole is unique due to its specific stereochemistry, which can influence its biological activity and efficacy. The (2S,4R) configuration may result in different binding affinities and selectivity towards fungal enzymes compared to other stereoisomers .
特性
CAS番号 |
1161016-84-7 |
|---|---|
分子式 |
C19H17Cl2N3O3 |
分子量 |
406.3 g/mol |
IUPAC名 |
1-[[(2S,4R)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C19H17Cl2N3O3/c1-13-9-25-19(27-13,10-24-12-22-11-23-24)17-7-6-16(8-18(17)21)26-15-4-2-14(20)3-5-15/h2-8,11-13H,9-10H2,1H3/t13-,19-/m1/s1 |
InChIキー |
BQYJATMQXGBDHF-BFUOFWGJSA-N |
異性体SMILES |
C[C@@H]1CO[C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl |
正規SMILES |
CC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


